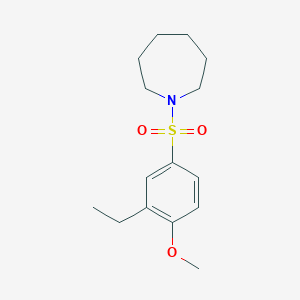![molecular formula C14H13N5O3 B2373828 1-(8-(4-甲氧基苯基)-(氧代)吡唑并[1,5-d][1,2,4]三嗪-1-基)乙酰胺 CAS No. 1087796-45-9](/img/structure/B2373828.png)
1-(8-(4-甲氧基苯基)-(氧代)吡唑并[1,5-d][1,2,4]三嗪-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is an intricate chemical compound notable for its multi-faceted applications in scientific research. Its structure, characterized by a methoxyphenyl group linked to an oxo-pyrazolo-triazine core, positions it as a compound of interest in various fields.
科学研究应用
Chemistry: 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: The compound exhibits potential in biochemical assays, where it can act as an inhibitor or activator of certain enzymes due to its structural complexity.
Medicine: Preliminary studies suggest its utility in drug design, particularly as a scaffold for developing anti-inflammatory and anticancer agents.
Industry: In industrial applications, the compound finds use in the development of specialty chemicals and advanced materials due to its stability and reactivity.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
生化分析
Biochemical Properties
It is known that similar compounds in the pyrazolo[1,5-d][1,2,4]triazine class have been used as kinase inhibitors in targeted cancer therapy . These compounds target specific proteins or enzymes that are dysregulated in cancer, rather than killing all rapidly dividing cells .
Cellular Effects
In terms of cellular effects, compounds similar to 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide have shown cytotoxic activities against various cell lines . They have been found to inhibit the growth of certain cell lines and induce apoptosis .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase important in cell proliferation . These compounds fit into the ATP adenine region of the kinase, providing the required hydrophobic bindings .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide involves several steps. Starting with the formation of the pyrazolo[1,5-d][1,2,4]triazine core, the reaction generally requires cyclization reactions facilitated by heat and catalysts. For the attachment of the 4-methoxyphenyl group, electrophilic aromatic substitution is often employed. The final acetamide linkage is typically introduced via an amidation reaction using acetic anhydride and a suitable base.
Industrial Production Methods: On an industrial scale, the compound is produced using high-throughput methods, involving continuous flow reactors to ensure consistent yield and purity. Industrial processes leverage advanced catalysts and automated systems to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxyphenyl group can be further oxidized to form more reactive intermediates.
Reduction: Reduction reactions involving 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide typically target the oxo group, potentially leading to the formation of alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are feasible due to the presence of electron-withdrawing groups on the pyrazolo-triazine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reactions are often carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed: Oxidation can yield quinones, reduction produces alcohols, and substitutions can result in a variety of derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds: Compounds with similar structures include pyrazolo[1,5-d][1,2,4]triazine derivatives without the methoxyphenyl group or with different substituents.
Uniqueness: What sets 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide apart is the specific combination of functional groups that confer unique reactivity and binding properties, making it a versatile compound in various applications.
属性
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-22-10-4-2-9(3-5-10)11-6-12-14(21)18(7-13(15)20)16-8-19(12)17-11/h2-6,8H,7H2,1H3,(H2,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMVJGGSOXCLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2373746.png)
![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)
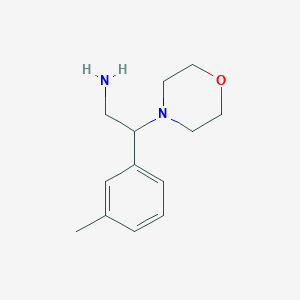
![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)
![Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2373754.png)
![4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2373755.png)
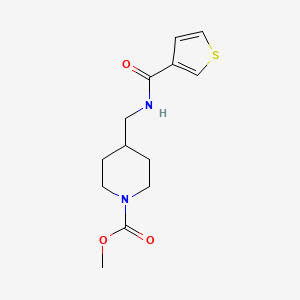
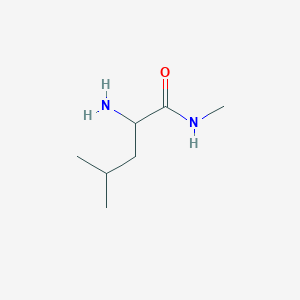
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373762.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2373763.png)
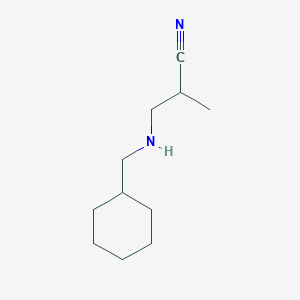
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)
